Benzyl(3-methoxybutan-2-yl)amine

Catalog No.
S12907980
CAS No.
M.F
C12H19NO
M. Wt
193.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Benzyl(3-methoxybutan-2-yl)amine

Product Name

Benzyl(3-methoxybutan-2-yl)amine

IUPAC Name

N-benzyl-3-methoxybutan-2-amine

Molecular Formula

C12H19NO

Molecular Weight

193.28 g/mol

InChI

InChI=1S/C12H19NO/c1-10(11(2)14-3)13-9-12-7-5-4-6-8-12/h4-8,10-11,13H,9H2,1-3H3

InChI Key

NYOVNDDKJJBZGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C(C)OC)NCC1=CC=CC=C1

Benzyl(3-methoxybutan-2-yl)amine is an organic compound characterized by the molecular formula C12_{12}H19_{19}NO and a molecular weight of 193.29 g/mol. This compound features a benzyl group attached to a 3-methoxybutan-2-yl amine, which contributes to its unique chemical properties. The presence of both the benzyl and 3-methoxybutan-2-yl groups allows for diverse interactions in biological systems, making it a subject of interest in medicinal chemistry and organic synthesis.

, including:

  • Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of ketones or aldehydes.
  • Reduction: Reduction reactions utilizing lithium aluminum hydride or sodium borohydride can convert the compound into corresponding alcohols.
  • Substitution: Nucleophilic substitution reactions with halides or other electrophiles can introduce different functional groups into the molecule.

Common Reagents and Conditions

Reaction TypeReagentsProducts Formed
OxidationPotassium permanganate, Chromium trioxideKetones, Aldehydes
ReductionLithium aluminum hydride, Sodium borohydrideAlcohols
SubstitutionBenzyl halides, Alkyl halides, Sodium hydroxide, Potassium carbonateVarious substituted amines

Research indicates that Benzyl(3-methoxybutan-2-yl)amine exhibits potential biological activities. It is studied for its interactions with various enzymes and receptors, suggesting possible therapeutic applications. The compound's mechanism of action may involve binding to specific molecular targets, thereby modulating their activity .

Benzyl(3-methoxybutan-2-yl)amine can be synthesized through several methods:

  • Nucleophilic Substitution: One common method involves the nucleophilic substitution of a benzyl halide with 3-methoxybutan-2-amine under basic conditions.
  • Industrial Production: In industrial settings, continuous flow reactors may be utilized to ensure consistent quality and yield. Catalysts and optimized reaction conditions enhance synthesis efficiency, followed by purification steps such as distillation or recrystallization.

Benzyl(3-methoxybutan-2-yl)amine has several applications in various fields:

  • Organic Synthesis: It serves as a building block for creating more complex molecules.
  • Biological Research: The compound is evaluated for its potential biological activities.
  • Medicinal Chemistry: Ongoing research explores its role as a precursor in drug development.
  • Industrial Use: It is utilized in producing specialty chemicals and intermediates for various industrial processes.

Benzyl(3-methoxybutan-2-yl)amine shares structural similarities with several other compounds. Here are some notable comparisons:

Compound NameStructural FeaturesUnique Aspects
BenzylamineSimpler analog without the 3-methoxybutan-2-yl groupLacks the additional functional group
3-Methoxybutan-2-amineLacks the benzyl groupFocuses on the amine functionality
N-Benzyl-3-methoxybutan-2-amineClosely related with similar structural featuresRetains both functional groups

Uniqueness

Benzyl(3-methoxybutan-2-yl)amine is unique due to the combination of both benzyl and 3-methoxybutan-2-yl groups. This structural combination confers distinct chemical reactivity and biological properties that differentiate it from its analogs .

XLogP3

2

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

1

Exact Mass

193.146664230 g/mol

Monoisotopic Mass

193.146664230 g/mol

Heavy Atom Count

14

Dates

Last modified: 08-10-2024

Explore Compound Types